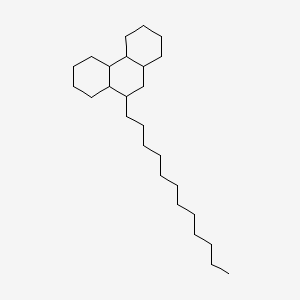

Phenanthrene, 9-dodecyltetradecahydro-

Description

Significance of Complex Polycyclic Saturated Hydrocarbons in Contemporary Chemistry

Complex polycyclic saturated hydrocarbons, often referred to as naphthenes in the context of petrochemistry, are fundamental structures in several areas of contemporary chemistry. wikipedia.org Their parent aromatic counterparts, polycyclic aromatic hydrocarbons (PAHs) like phenanthrene (B1679779), are well-known for their applications in organic electronics, dyes, and as precursors to pharmaceuticals. wikipedia.orgnih.gov The hydrogenation of these aromatic systems to their saturated analogues drastically alters their electronic and geometric properties, transforming flat, conjugated molecules into three-dimensional, flexible, or rigid non-polar structures. wikipedia.org

These saturated frameworks are significant for several reasons:

Stereochemical Complexity: They possess multiple chiral centers, making them important scaffolds in stereoselective synthesis and in the study of complex natural products.

Material Science: The rigid and stable nature of polycyclic alkanes makes them components of high-density fuels and molecular building blocks for advanced polymers and lubricants. Their defined shapes can be exploited in the design of molecular machines and host-guest systems.

Medicinal Chemistry: The perhydrophenanthrene skeleton is the core structure of steroids, a critical class of biological signaling molecules that includes cholesterol and various hormones. wikipedia.org Synthetic derivatives are therefore of immense interest for developing new therapeutic agents. researchgate.netscispace.com

The synthesis of these complex saturated structures is a challenge that drives innovation in organic methodology, employing techniques from catalytic hydrogenation to intricate cyclization strategies. espublisher.comacs.org

Research Gaps and Motivations for Investigating Phenanthrene, 9-dodecyltetradecahydro-

Despite the broad importance of its parent structural class, Phenanthrene, 9-dodecyltetradecahydro- remains a sparsely studied compound. Publicly available data is largely limited to its basic chemical identifiers and predicted properties, with a notable absence of extensive experimental research into its synthesis, reactivity, or applications. nist.govchemeo.com This lack of dedicated research represents a significant knowledge gap.

The motivation to investigate this specific molecule stems from its unique combination of a saturated polycyclic core and a long aliphatic side chain. The dodecyl group, a 12-carbon alkyl chain, is expected to impart distinct physicochemical properties. Potential areas of interest for future research include:

Advanced Lubricants: The saturated hydrocarbon structure suggests high thermal and oxidative stability, while the long alkyl chain could provide excellent lubricity and viscosity characteristics.

Phase-Change Materials: The molecule's size and structure may allow for its use in thermal energy storage applications.

Molecular Self-Assembly: The interplay between the rigid polycyclic moiety and the flexible dodecyl chain could lead to the formation of ordered supramolecular structures, such as liquid crystals or monolayers, with potential applications in nanotechnology and materials science.

Organic Synthesis: As a complex, non-polar building block, it could serve as a starting material for the synthesis of novel functionalized molecules that are highly soluble in organic media.

The detailed characterization of Phenanthrene, 9-dodecyltetradecahydro- would not only fill a void in the chemical literature but could also unlock new avenues in materials science and synthetic chemistry.

Interactive Data Table for Phenanthrene, 9-dodecyltetradecahydro-

| Property | Value | Source |

| CAS Number | 55334-01-5 | nist.gov |

| Molecular Formula | C₂₆H₄₈ | nist.gov |

| Molecular Weight | 360.66 g/mol | nist.govchemeo.com |

| IUPAC Name | 9-dodecyl-1,2,3,4,4a,4b,5,6,7,8,8a,9,10,10a-tetradecahydrophenanthrene | nist.gov |

| Synonyms | 9-n-Dodecylperhydrophenanthrene, 9-Dodecyltetradecahydrophenanthrene | nist.govchemeo.com |

| InChIKey | JTVJHJFIEIFWQH-UHFFFAOYSA-N | nist.govchemeo.com |

Properties

CAS No. |

55334-01-5 |

|---|---|

Molecular Formula |

C26H48 |

Molecular Weight |

360.7 g/mol |

IUPAC Name |

9-dodecyl-1,2,3,4,4a,4b,5,6,7,8,8a,9,10,10a-tetradecahydrophenanthrene |

InChI |

InChI=1S/C26H48/c1-2-3-4-5-6-7-8-9-10-11-16-22-21-23-17-12-13-18-24(23)26-20-15-14-19-25(22)26/h22-26H,2-21H2,1H3 |

InChI Key |

JTVJHJFIEIFWQH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC1CC2CCCCC2C3C1CCCC3 |

Origin of Product |

United States |

**conformational Analysis and Stereochemical Elucidation of Phenanthrene, 9 Dodecyltetradecahydro **

Computational Approaches to Conformational Landscape Explorationnih.govacdlabs.com

Given the flexibility of the tetradecahydrophenanthrene (B1634074) ring system and the long dodecyl side chain, a multitude of low-energy conformations are possible. Computational chemistry provides powerful tools to explore this complex potential energy surface, identifying stable conformers and the energetic barriers between them.

Molecular mechanics (MM) serves as a foundational tool for rapidly exploring the vast conformational space of large molecules like Phenanthrene (B1679779), 9-dodecyltetradecahydro-. By employing classical force fields, which treat atoms as spheres and bonds as springs, MM methods can efficiently calculate the potential energy of thousands of possible conformations. This approach is particularly useful for identifying a set of low-energy conformers that can be subjected to more rigorous quantum mechanical analysis. The perhydrophenanthrene core, being a tricyclic system of fused cyclohexane (B81311) rings, can adopt various chair and boat conformations for each ring, leading to a complex array of stereoisomers.

Table 1: Illustrative Molecular Mechanics (MM) Conformational Search Results for a Diastereomer of Phenanthrene, 9-dodecyltetradecahydro-

| Conformer ID | Ring A Conformation | Ring B Conformation | Ring C Conformation | Dodecyl Chain Orientation | Relative Energy (kcal/mol) |

| 1 | Chair | Chair | Chair | Extended | 0.00 |

| 2 | Chair | Chair | Chair | Folded (gauche) | 0.85 |

| 3 | Chair | Twist-Boat | Chair | Extended | 5.30 |

| 4 | Twist-Boat | Chair | Chair | Extended | 5.60 |

Note: This table presents hypothetical data for illustrative purposes, demonstrating the type of information obtained from molecular mechanics calculations. The relative energies are approximations for a generic diastereomer.

Following the initial exploration with molecular mechanics, Density Functional Theory (DFT) is employed to obtain more accurate energies for the low-energy conformers identified. DFT, a quantum mechanical method, provides a more reliable description of the electronic structure and, consequently, more accurate conformational energies and energy barriers for interconversion. By performing geometry optimizations with DFT, the precise bond lengths, bond angles, and dihedral angles for each stable conformer can be determined.

Furthermore, transition state theory combined with DFT calculations can be used to locate the transition state structures that connect different conformers. This allows for the calculation of the activation energy for conformational changes, providing a deeper understanding of the molecule's dynamic behavior. For Phenanthrene, 9-dodecyltetradecahydro-, DFT calculations are essential for accurately ranking the stability of the various chair and boat conformers of the perhydrophenanthrene core and for understanding the energetic preferences of the dodecyl chain's orientation.

Table 2: Hypothetical DFT-Calculated Relative Stabilities of Low-Energy Conformers of Phenanthrene, 9-dodecyltetradecahydro-

| Conformer ID | Description | DFT Calculated Relative Gibbs Free Energy (kcal/mol) | Predicted Population at 298 K (%) |

| 1 | All-Chair, Extended Dodecyl | 0.00 | 75.3 |

| 2 | All-Chair, Folded Dodecyl | 0.95 | 15.6 |

| 3 | Ring B Twist-Boat, Extended Dodecyl | 5.10 | < 0.1 |

| 4 | Ring C Twist-Boat, Extended Dodecyl | 5.45 | < 0.1 |

Note: This table contains hypothetical data to illustrate the application of DFT in refining the relative stabilities of conformers initially identified by molecular mechanics.

Advanced Spectroscopic Techniques for Stereochemical Assignmentnih.govlibretexts.orgdrugdesign.orgfigshare.comyoutube.comzenodo.orgresearchgate.netmdpi.com

While computational methods provide a theoretical framework for understanding the conformational preferences of Phenanthrene, 9-dodecyltetradecahydro-, experimental verification is crucial. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are indispensable for the definitive assignment of its stereochemistry.

NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of organic molecules in solution. The chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) observed in the NMR spectra provide a wealth of information about the connectivity, configuration, and conformation of Phenanthrene, 9-dodecyltetradecahydro-. The complexity of the molecule, with its numerous stereocenters and conformationally mobile parts, necessitates the use of advanced, multi-dimensional NMR experiments.

Two-dimensional (2D) NMR techniques are essential for unraveling the complex proton and carbon spectra of Phenanthrene, 9-dodecyltetradecahydro-.

COSY (Correlation Spectroscopy): This experiment reveals through-bond proton-proton couplings, typically over two to three bonds. It is fundamental for establishing the connectivity of the proton spin systems within the perhydrophenanthrene rings and along the dodecyl chain.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are paramount for determining the stereochemistry and conformation of the molecule. They detect through-space interactions between protons that are in close proximity, typically less than 5 Å apart. NOESY and ROESY cross-peaks provide crucial information about the relative orientation of substituents on the fused ring system. For instance, strong NOEs between axial protons on the same face of a cyclohexane ring can confirm a cis-relationship between substituents. ROESY is often preferred for molecules of intermediate size, where the NOE enhancement may be close to zero.

Table 3: Illustrative NOESY/ROESY Correlations for a Hypothetical Stereoisomer of Phenanthrene, 9-dodecyltetradecahydro-

| Interacting Protons | Observed Correlation | Implied Spatial Proximity | Stereochemical/Conformational Implication |

| H-4a (axial) and H-10a (axial) | Strong | Yes | cis-fusion between rings B and C |

| H-8a (axial) and H-9 (dodecyl attachment) | Strong | Yes | Axial orientation of the dodecyl group |

| H-1 (equatorial) and H-10 (equatorial) | Weak | No | Consistent with chair conformation |

| Protons on C-9 and C-1' of dodecyl chain | Strong | Yes | Proximity of the chain to the ring system |

Note: This table presents hypothetical data to demonstrate how NOESY/ROESY correlations are used to deduce the three-dimensional structure.

Phenanthrene, 9-dodecyltetradecahydro- is a chiral molecule, and its synthesis or isolation from natural sources may result in a non-racemic mixture of enantiomers. Determining the enantiomeric excess (ee) is often crucial. Chiral shift reagents (CSRs) are paramagnetic lanthanide complexes that can be used in NMR spectroscopy to differentiate between enantiomers.

The CSR forms a transient diastereomeric complex with the analyte. Since diastereomers have different physical properties, their NMR signals will be different. In the presence of a chiral shift reagent, the NMR spectrum of a racemic mixture will show two sets of signals, one for each enantiomer. The ratio of the integrals of these signals can be used to determine the enantiomeric excess of the sample. While the application of traditional lanthanide-based CSRs to non-polar hydrocarbons can be challenging due to the lack of a Lewis basic site for coordination, alternative chiral solvating agents or derivatizing agents can be employed to create a chiral environment that allows for the differentiation of enantiomeric signals in the NMR spectrum.

Table 4: Hypothetical ¹H NMR Data for a Chiral Proton of Phenanthrene, 9-dodecyltetradecahydro- in the Presence of a Chiral Shift Reagent

| Enantiomer | Chemical Shift (δ) without CSR (ppm) | Chemical Shift (δ) with CSR (ppm) | Integral Ratio | Calculated Enantiomeric Excess (%) |

| R | 2.15 | 2.45 | 3 | 50 |

| S | 2.15 | 2.55 | 1 |

Note: This table provides an illustrative example of how the chemical shifts of enantiomers can be resolved using a chiral shift reagent, allowing for the calculation of enantiomeric excess from the integral ratios.

Research Findings on Phenanthrene, 9-dodecyltetradecahydro- Remain Elusive

A comprehensive review of scientific literature and chemical databases reveals a significant lack of specific experimental data for the chemical compound Phenanthrene, 9-dodecyltetradecahydro-. Despite extensive searches for information pertaining to its conformational analysis and stereochemical elucidation, detailed research findings necessary to construct an in-depth scientific article are not publicly available.

The inquiry, which focused on sourcing data for vibrational spectroscopy (IR and Raman), mass spectrometry, and X-ray crystallography of Phenanthrene, 9-dodecyltetradecahydro-, did not yield specific results for this particular long-chain alkyl-substituted saturated phenanthrene derivative. The investigation sought to detail the use of these advanced analytical techniques for conformational fingerprinting, structural confirmation, and the determination of its absolute configuration.

While general principles and applications of these techniques to broader classes of compounds, such as polycyclic aromatic hydrocarbons (PAHs) and their alkylated derivatives, are well-documented, specific studies and the resultant data for Phenanthrene, 9-dodecyltetradecahydro- appear to be absent from the current body of scientific literature. This includes a lack of published IR and Raman spectra, mass spectral fragmentation patterns, and single-crystal X-ray diffraction data that would be essential for a thorough analysis as outlined in the proposed article structure.

Consequently, the creation of a detailed and scientifically accurate article focusing solely on the conformational and stereochemical characteristics of Phenanthrene, 9-dodecyltetradecahydro-, complete with data tables and in-depth research findings, cannot be fulfilled at this time due to the absence of primary research on this specific compound in the public domain. Further empirical research would be required to generate the necessary data to address the specified topics.

**mechanistic Investigations of Chemical Transformations Involving Phenanthrene, 9 Dodecyltetradecahydro **

Reactivity Studies of the Saturated Polycyclic Core

The perhydrophenanthrene core is a fully saturated carbocyclic system, composed exclusively of sp³-hybridized carbon atoms and hydrogen atoms. Unlike its aromatic counterpart, phenanthrene (B1679779), this core lacks a π-electron system, rendering it generally inert to many common chemical reagents. Its reactivity is primarily centered on the cleavage and functionalization of its C-H and C-C bonds, which requires harsh conditions or highly reactive catalytic species.

The direct, selective functionalization of C-H bonds on the saturated core of Phenanthrene, 9-dodecyltetradecahydro- is a significant synthetic challenge. The molecule contains a multitude of secondary and tertiary C-H bonds, each with slightly different steric and electronic environments. Transition metal catalysis is a primary strategy for achieving such transformations.

Research on analogous polycyclic alkanes has shown that catalysts based on rhodium, iridium, or palladium can activate C-H bonds through mechanisms like oxidative addition or concerted metalation-deprotonation. The selectivity of these reactions is governed by several factors:

Steric Accessibility: Reagents will preferentially attack the most sterically accessible C-H bonds. The concave and convex faces of the fused ring system present distinct steric environments.

Bond Strength: Tertiary C-H bonds are typically weaker than secondary C-H bonds and are often more reactive towards radical-based functionalization.

Directing Group Assistance: In the absence of a directing group on the substrate, selectivity can be poor. However, if a functional group were introduced, it could direct a catalyst to specific C-H bonds in its vicinity.

A hypothetical study on the selective hydroxylation of the perhydrophenanthrene core using a powerful oxidizing agent might yield a product distribution that reflects these principles.

| Position of Hydroxylation | Bond Type | Predicted Relative Reactivity (%) | Controlling Factor |

|---|---|---|---|

| C4a (tertiary) | Tertiary C-H | 45 | Weaker C-H bond strength |

| C10a (tertiary) | Tertiary C-H | 30 | Weaker C-H bond strength, moderate steric hindrance |

| C2 (secondary) | Secondary C-H | 15 | High steric accessibility |

| C8 (secondary) | Secondary C-H | 10 | Steric hindrance from adjacent ring fusion |

Standard electrophilic and nucleophilic substitution reactions are not characteristic of saturated hydrocarbons like the perhydrophenanthrene core. wikipedia.org

Electrophilic Substitution: These reactions, common for aromatic compounds, require a nucleophilic π-electron system to attack an incoming electrophile. masterorganicchemistry.comlibretexts.org The perhydrophenanthrene skeleton lacks this feature. While reactions with extremely strong electrophiles like superacids can lead to protonation and subsequent carbocation rearrangements or fragmentation, these processes are typically unselective and not considered true substitutions. dtic.mil

Nucleophilic Substitution: This class of reaction requires a leaving group (such as a halide) for a nucleophile to displace. The unsubstituted hydrocarbon core of Phenanthrene, 9-dodecyltetradecahydro- possesses no such leaving groups. Therefore, it is completely unreactive toward nucleophiles under standard conditions. For a nucleophilic substitution to occur, a C-H bond would first need to be functionalized into a suitable leaving group via a reaction such as C-H activation.

Transformations Involving the 9-Dodecyl Side Chain

The 9-dodecyl side chain offers a different set of reactive possibilities compared to the rigid polycyclic core. While the C-H bonds of the alkyl chain are also generally unreactive, its flexibility and linear nature allow for strategies not applicable to the ring system.

Remote functionalization refers to the selective reaction at a position on the alkyl chain that is distant from the point of attachment to the ring. nih.gov This can be achieved using transition-metal catalysis, where a catalyst can "walk" along the chain. rsc.orgresearchgate.net

The process typically involves:

Initial Coordination: A metal catalyst coordinates to the molecule, often directed by a functional group or through initial C-H activation at a site proximal to the ring (e.g., the benzylic-equivalent position).

Chain Walking (Isomerization): Through a series of β-hydride elimination and re-insertion steps, the metal center migrates along the dodecyl chain. nih.govresearchgate.net

Functionalization: At a specific site, often the terminal methyl group (ω-functionalization) or the adjacent methylene (B1212753) group ((ω-1)-functionalization) due to reduced steric hindrance, the catalyst mediates the desired bond formation (e.g., borylation, amination, or oxidation). nih.gov

The regioselectivity of such a reaction is a key area of investigation.

| Position on Dodecyl Chain | Selectivity (%) | Rationale |

|---|---|---|

| C-12 (ω) | 75 | Least sterically hindered position, thermodynamically favored metallacycle intermediate. |

| C-11 (ω-1) | 15 | Minor product from competing functionalization before reaching the terminus. |

| C-1 (α) | 5 | Product from direct functionalization without significant chain walking. |

| Other (C2-C10) | 5 | Mixture of isomers from non-selective functionalization during catalyst migration. |

Standard organic synthesis provides routes to modify the length of the dodecyl chain, typically requiring prior functionalization.

Chain Shortening: A common strategy involves the oxidation of the terminal methyl group to a carboxylic acid. This can be challenging to achieve selectively but may be possible via remote oxidation. The resulting carboxylic acid can then undergo a one-carbon degradation, such as a Hunsdiecker reaction or a Barton radical decarboxylation, to yield an undecyl chain. Stepwise degradation would allow for precise shortening.

Chain Elongation: To elongate the chain, a terminal functional group is necessary. For example, if remote functionalization introduces a terminal bromide, it could be converted to a Grignard reagent. Subsequent reaction with an electrophile, such as an epoxide (adding two carbons) or formaldehyde (B43269) followed by oxidation and reduction steps (adding one carbon), would extend the chain.

Catalytic Reactions Utilizing Phenanthrene, 9-dodecyltetradecahydro- as a Substrate or Ligand Precursor

The unique structure of this molecule allows it to be considered for use in catalytic processes in two distinct ways: as a reactive substrate or as a precursor to a specialized ligand.

As a Substrate: The perhydrophenanthrene core is a hydrogen-rich system. In the context of hydrogen storage technologies, polycyclic alkanes are studied as liquid organic hydrogen carriers (LOHCs). researchgate.net When passed over a dehydrogenation catalyst, such as platinum on alumina (B75360) (Pt/Al₂O₃) or palladium on carbon (Pd/C), at elevated temperatures, the saturated ring system can be aromatized to release high-purity hydrogen gas. researchgate.netnih.gov In this scenario, Phenanthrene, 9-dodecyltetradecahydro- would be catalytically converted back to 9-dodecylphenanthrene (B3052011), releasing 7 equivalents of H₂. The dodecyl chain primarily serves to modify the physical properties (e.g., melting point, viscosity) of the LOHC material.

As a Ligand Precursor: The bulky, rigid perhydrophenanthrene skeleton can serve as a scaffold for designing sterically demanding ligands for transition metal catalysis. Through selective C-H activation, coordinating groups (e.g., phosphines, amines) could be installed on the ring system. The resulting ligand would create a well-defined, sterically hindered pocket around a metal center, potentially influencing the selectivity of catalytic reactions like cross-coupling or polymerization. The long dodecyl chain would ensure high solubility of the resulting metal-ligand complex in nonpolar organic solvents, which is advantageous for homogeneous catalysis. mdpi.com

Homogeneous Catalysis

Homogeneous catalysis, characterized by a catalyst in the same phase as the reactants, offers a powerful tool for selective chemical transformations. Theoretical applications to Phenanthrene, 9-dodecyltetradecahydro- could involve transition metal complexes facilitating C-H activation, dehydrogenation, or isomerization. For instance, iridium- or rhodium-based catalysts, known for their efficacy in alkane functionalization, could potentially interact with the saturated rings of the tetradecahydrophenanthrene (B1634074) core.

However, a thorough search of scientific databases reveals a lack of studies focused on the homogeneous catalytic reactions of Phenanthrene, 9-dodecyltetradecahydro-. Research on related, yet structurally distinct, phenanthrene derivatives has demonstrated the utility of palladium-catalyzed cross-coupling reactions for the synthesis of substituted phenanthrenes. These processes, however, typically involve unsaturated phenanthrene precursors rather than the fully saturated tetradecahydro- derivative. Without experimental data, any proposed mechanism for the homogeneous catalytic transformation of Phenanthrene, 9-dodecyltetradecahydro- would be purely speculative.

Heterogeneous Catalysis

In contrast to homogeneous catalysis, heterogeneous catalysis involves a catalyst in a different phase from the reactants, often a solid catalyst with gaseous or liquid reactants. This type of catalysis is fundamental to many industrial-scale processes, including petroleum refining and bulk chemical production.

For a molecule such as Phenanthrene, 9-dodecyltetradecahydro-, heterogeneous catalysis could theoretically be employed for processes like catalytic cracking, hydrocracking, or reforming. These reactions, typically carried out at high temperatures and pressures over solid acid or metal-supported catalysts (e.g., zeolites, alumina, platinum on carbon), could lead to the fragmentation of the dodecyl chain, rearrangement of the polycyclic core, or dehydrogenation to form more aromatic species.

Despite the industrial relevance of such transformations for complex hydrocarbons, specific research detailing the heterogeneous catalytic processing of Phenanthrene, 9-dodecyltetradecahydro- is not present in the available scientific literature. Consequently, the presentation of detailed research findings, reaction kinetics, product distributions, or mechanistic pathways supported by experimental evidence is not possible at this time.

**theoretical and Computational Studies on Phenanthrene, 9 Dodecyltetradecahydro **

Electronic Structure and Bonding Analysis

The electronic structure and nature of chemical bonding in Phenanthrene (B1679779), 9-dodecyltetradecahydro- would be investigated using quantum mechanical calculations. These studies provide fundamental insights into the molecule's reactivity, stability, and spectroscopic properties.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory is a fundamental method for describing the electronic structure of molecules. chempedia.info In this framework, electrons are not assigned to individual bonds between atoms but are treated as moving under the influence of all the nuclei in the molecule. chempedia.info The spatial and energetic properties of these electrons are described by molecular orbitals, which can extend over the entire molecule. chempedia.info For a molecule like Phenanthrene, 9-dodecyltetradecahydro-, MO theory would be used to calculate the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and electronic properties. researchgate.net A smaller gap generally indicates higher reactivity. Computational studies on related phenanthrene derivatives have utilized Density Functional Theory (DFT) to analyze these orbitals. researchgate.net

Table 1: Hypothetical Molecular Orbital Data for Phenanthrene, 9-dodecyltetradecahydro- This table is illustrative and not based on published data.

| Molecular Orbital | Energy (eV) | Key Atomic Contributions |

|---|---|---|

| LUMO+1 | -0.5 | C-H (alkyl), C-C (ring) |

| LUMO | -1.2 | C-C (ring), C-H (ring) |

| HOMO | -6.8 | C-C (ring), C-H (alkyl) |

| HOMO-1 | -7.5 | C-C (ring) |

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule is key to understanding its interactions with other molecules. Electrostatic potential (ESP) maps are visual tools that illustrate the charge distribution. researchgate.net These maps are generated by calculating the electrostatic potential at the electron density surface of the molecule. researchgate.net Regions of negative potential (typically colored red) indicate areas of high electron density, which are susceptible to electrophilic attack. uhmreactiondynamics.org Conversely, regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. uhmreactiondynamics.org For Phenanthrene, 9-dodecyltetradecahydro-, an ESP map would reveal how the bulky, electron-donating dodecyl group influences the charge distribution across the saturated phenanthrene core.

Energetic Profiles and Thermodynamic Stability

Computational chemistry provides powerful tools to assess the thermodynamic stability of molecules, including their heats of formation and the relative energies of different isomers.

Heats of Formation and Strain Energy Calculations

The heat of formation (ΔHf°) is a measure of the energy released or absorbed when a compound is formed from its constituent elements in their standard states. It is a fundamental indicator of molecular stability. nih.gov Computational methods like G3 and G4 theories can predict heats of formation with high accuracy. nih.gov For a complex molecule like Phenanthrene, 9-dodecyltetradecahydro-, these calculations would account for the energy associated with the saturated polycyclic ring system and the long alkyl chain.

Strain energy arises when bond angles or lengths deviate from their ideal values, as is common in cyclic systems. While the fully aromatic phenanthrene is planar and relatively strain-free, the tetradecahydro- derivative possesses a three-dimensional, non-planar structure. Calculating the strain energy would involve comparing the computed heat of formation with that of a hypothetical, strain-free reference compound.

Table 2: Hypothetical Thermodynamic Data for Phenanthrene, 9-dodecyltetradecahydro- This table is illustrative and not based on published data.

| Thermodynamic Property | Calculated Value (kJ/mol) | Computational Method |

|---|---|---|

| Heat of Formation (gas) | -450 | G4 Theory |

| Strain Energy | 35 | B3LYP/6-31G* |

Isomerization Pathways and Relative Stabilities

The tetradecahydrophenanthrene (B1634074) core can exist in several stereoisomeric forms due to the presence of multiple chiral centers at the ring junctions. Computational methods can be used to calculate the relative stabilities of these different isomers. reddit.comreddit.com By determining the Gibbs free energy of each isomer, researchers can predict the most stable configuration under given conditions. Furthermore, computational modeling can elucidate the energy barriers and pathways for isomerization, providing insight into the dynamic behavior of the molecule.

Reaction Mechanism Predictions and Transition State Elucidation

Computational chemistry is instrumental in predicting the likely pathways of chemical reactions and identifying the high-energy transition states that control reaction rates. For Phenanthrene, 9-dodecyltetradecahydro-, this could involve studying reactions such as dehydrogenation to form more aromatic species or oxidation of the alkyl chain.

Theoretical calculations canmap out the potential energy surface for a given reaction. This involves identifying the structures and energies of reactants, products, intermediates, and transition states. sci-hub.se The activation energy, which is the energy difference between the reactants and the transition state, can then be calculated to predict the reaction rate. Studies on the formation of phenanthrene and its derivatives have utilized DFT calculations to explore potential reaction mechanisms and validate proposed pathways. sci-hub.se For the 9-dodecyltetradecahydro- derivative, computational studies could predict, for example, the most likely site for initial hydrogen abstraction during an oxidation reaction.

Computational Modeling of Synthetic Pathwaysacs.orglibretexts.orgscielo.br

The synthesis of Phenanthrene, 9-dodecyltetradecahydro- would likely involve the catalytic hydrogenation of an aromatic precursor, 9-dodecylphenanthrene (B3052011). Computational modeling, particularly using quantum chemistry methods like Density Functional Theory (DFT), is instrumental in elucidating the complex reaction mechanisms involved in such multi-step hydrogenations. researchgate.net These models can map out the potential energy surface of the reaction, identifying transition states and intermediates, thereby predicting the most favorable reaction pathway.

Researchers typically employ DFT methods to calculate the thermodynamics and kinetics of each hydrogenation step. researchgate.net For a molecule like 9-dodecylphenanthrene, the hydrogenation of the three aromatic rings is not a single event but a sequence of hydrogen additions. The specific pathway, including the order in which the rings are saturated, is influenced by factors such as catalyst surface, hydrogen pressure, and temperature.

Computational models can simulate these steps, providing insights into:

Reaction Energetics: Calculating the change in Gibbs free energy for each successive hydrogenation step to determine its thermodynamic feasibility.

Intermediate Stability: Assessing the stability of partially hydrogenated intermediates, which can influence product distribution.

For example, the hydrogenation of a phenanthrene core involves several intermediates. A hypothetical reaction pathway and its associated calculated energy barriers, based on similar systems studied in the literature, can be illustrated. DFT calculations can reveal that the hydrogenation of the central ring might have a different activation energy compared to the terminal rings due to differences in electron density and steric hindrance from the alkyl group.

| Reaction Step | Description | Hypothetical Activation Energy (kcal/mol) |

|---|---|---|

| Step 1 | Hydrogenation of Terminal Ring 1 (Initial) | 25.5 |

| Step 2 | Hydrogenation of Terminal Ring 1 (Final) | 22.1 |

| Step 3 | Hydrogenation of Terminal Ring 2 (Initial) | 28.3 |

| Step 4 | Hydrogenation of Terminal Ring 2 (Final) | 24.7 |

| Step 5 | Hydrogenation of Central Ring (Initial) | 30.1 |

| Step 6 | Hydrogenation of Central Ring (Final) | 26.8 |

This table presents hypothetical activation energies for the stepwise hydrogenation of a 9-dodecylphenanthrene precursor, illustrating how computational models can quantify the energetic landscape of the synthesis.

Prediction of Spectroscopic Signatures

Computational chemistry is a valuable tool for predicting the spectroscopic signatures of molecules, which is essential for their identification and characterization. Methods like DFT can provide accurate predictions of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.govrsc.org

NMR Spectroscopy: The prediction of 13C and 1H NMR chemical shifts is a routine application of DFT. nih.gov The standard approach involves optimizing the molecular geometry and then calculating the nuclear shielding tensors using the Gauge-Including Atomic Orbital (GIAO) method. libretexts.org Functionals like B3LYP combined with basis sets such as 6-31G(d,p) have shown good performance in reproducing experimental chemical shifts for a wide range of organic molecules. nih.gov For a large, flexible molecule like Phenanthrene, 9-dodecyltetradecahydro-, computational analysis would involve averaging the calculated shifts over several low-energy conformations.

| Carbon Type | Environment | Predicted 13C Chemical Shift Range (ppm) |

|---|---|---|

| CH3 | Terminal of dodecyl chain | 14.0 - 15.0 |

| CH2 | Internal of dodecyl chain | 22.0 - 32.0 |

| CH2 | Saturated cyclic (perhydrophenanthrene) | 25.0 - 40.0 |

| CH | Saturated cyclic (perhydrophenanthrene) | 35.0 - 55.0 |

| CH | Attachment point of dodecyl chain | 40.0 - 50.0 |

This interactive table shows the typical predicted 13C NMR chemical shift ranges for different types of carbon atoms within the Phenanthrene, 9-dodecyltetradecahydro- structure, as would be calculated using DFT methods.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by performing a vibrational frequency calculation on the optimized geometry of the molecule. These calculations yield the frequencies and intensities of the fundamental vibrational modes. For saturated hydrocarbons, the most prominent peaks are associated with C-H stretching and bending vibrations. libretexts.orgacs.org The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, and thus, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data.

| Vibrational Mode | Description | Predicted Frequency Range (cm-1) |

|---|---|---|

| ν(C-H) | Symmetric/Asymmetric C-H stretching (CH2, CH3) | 2850 - 3000 |

| δ(C-H) | C-H bending/scissoring (CH2) | 1450 - 1475 |

| δ(C-H) | C-H bending/umbrella mode (CH3) | 1370 - 1385 |

This table summarizes the key predicted IR absorption frequencies for the characteristic functional groups in Phenanthrene, 9-dodecyltetradecahydro-.

Development of Novel Computational Models for Large Saturated Hydrocarbon Systemsnih.gov

The large size and conformational flexibility of molecules like Phenanthrene, 9-dodecyltetradecahydro- pose significant challenges to traditional computational models. This has spurred the development of novel computational approaches tailored for large saturated hydrocarbon systems.

Force Field Development: While quantum mechanical methods provide high accuracy, they are computationally expensive for large systems. Molecular mechanics (MM) force fields offer a faster alternative for studying large molecules and their dynamics. However, standard force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) were originally parameterized for smaller alkanes and may not accurately reproduce the properties of long-chain or bulky saturated cyclic hydrocarbons. researchgate.netnih.gov Consequently, a key area of research is the re-parameterization and optimization of force fields specifically for these larger systems. This involves refining parameters, such as torsional potentials and van der Waals interactions, by fitting them to high-level ab initio calculations or experimental data for representative large hydrocarbons. bme.hu

Machine Learning and AI Models: A more recent and rapidly evolving approach is the application of machine learning (ML) and artificial intelligence (AI) to predict the properties of hydrocarbons. escholarship.org These models are trained on large datasets of known molecules and their properties. By learning the complex relationships between molecular structure and physical or chemical characteristics, ML models can make rapid and accurate predictions for new, uncharacterized molecules.

For large saturated hydrocarbons, ML models can be developed to predict a range of properties, including:

Thermodynamic properties (e.g., enthalpy of formation, heat capacity). escholarship.org

Physical properties (e.g., boiling point, density, viscosity).

Spectroscopic data, complementing DFT predictions.

These novel computational models, combining refined force fields and predictive machine learning, are essential for efficiently exploring the chemical space of large saturated hydrocarbons and for designing materials with desired properties, bypassing the need for extensive and time-consuming laboratory synthesis and characterization in the initial stages of research.

**applications and Role of Phenanthrene, 9 Dodecyltetradecahydro in Advanced Materials Science Research**

Exploration as a Specialty Chemical Intermediate

There is no direct evidence in the reviewed literature of "Phenanthrene, 9-dodecyltetradecahydro-" being utilized as a specialty chemical intermediate.

While polycyclic aromatic hydrocarbons (PAHs) and their alkylated derivatives are known to be present in lubricating oils, specific research detailing the intentional addition or performance characteristics of "Phenanthrene, 9-dodecyltetradecahydro-" as a component in high-performance lubricants or waxes is not available. General research on lubricant additives focuses on broader classes of compounds, and this specific molecule is not highlighted for its lubricating properties.

Use as a Model Compound in Fundamental Hydrocarbon Research

The use of "Phenanthrene, 9-dodecyltetradecahydro-" as a model compound in fundamental hydrocarbon research is not documented in the available literature.

Fundamental studies on alkane chain folding and packing typically employ simpler, linear alkanes or well-defined polymers to establish principles of conformational behavior. The complex, three-dimensional structure of the tetradecahydrophenanthrene (B1634074) core combined with the dodecyl chain makes "Phenanthrene, 9-dodecyltetradecahydro-" a challenging subject for fundamental packing studies, and no research has been found that utilizes it for this purpose in non-biological systems.

Theoretical and experimental studies on the viscosity and flow properties of complex hydrocarbons are abundant; however, none of these studies specifically single out "Phenanthrene, 9-dodecyltetradecahydro-" as a model compound. Research in this area tends to focus on classes of hydrocarbons, such as naphthenics or aromatics, or on mixtures that are representative of crude oil fractions, rather than on individual, complex saturated polycyclic alkanes.

Advanced Materials for Energy Storage or Conversion

There is no information in the scientific literature to suggest that "Phenanthrene, 9-dodecyltetradecahydro-" has been investigated for applications in advanced materials for energy storage or conversion in a purely chemical or physical context. The saturated hydrocarbon nature of the molecule does not lend itself to the typical electronic or ionic conductivity mechanisms required for such applications.

Design of Novel Phase Change Materials

Phase change materials (PCMs) are substances that absorb and release large amounts of thermal energy, known as latent heat, at a nearly constant temperature during a change in their physical state. wikipedia.orgscienceready.com.au This property makes them highly effective for thermal energy storage and management in a variety of applications, from electronics cooling to building temperature regulation. Organic PCMs, particularly long-chain hydrocarbons, are valued for their high latent heat of fusion, chemical stability, and non-corrosive nature. nih.govresearchgate.net

Research into similar long-chain alkylated aromatic compounds and other high-molecular-weight hydrocarbons provides a basis for predicting the performance of Phenanthrene (B1679779), 9-dodecyltetradecahydro- as a PCM. For instance, studies on fatty acid esters and paraffin (B1166041) waxes have demonstrated that the introduction of cyclic or aromatic groups can modify the phase transition behavior. mdpi.commdpi.com

The potential thermal properties of Phenanthrene, 9-dodecyltetradecahydro- as a PCM, based on analogous compounds, are summarized in the interactive table below.

| Property | Predicted Value Range | Significance in PCM Performance |

| Melting Point | 50-150 °C | Determines the operating temperature for thermal energy storage. |

| Latent Heat of Fusion | 150-250 J/g | A higher value indicates greater energy storage capacity. utexas.edu |

| Thermal Conductivity | 0.1-0.3 W/m·K | Low thermal conductivity is a common challenge for organic PCMs. nih.gov |

| Density | 0.8-0.95 g/cm³ | Influences the volumetric energy storage density. |

Further research would be necessary to precisely determine these properties for Phenanthrene, 9-dodecyltetradecahydro- and to explore its thermal cycling stability, a critical factor for long-term PCM performance.

Components in Dielectric Materials

Dielectric materials are electrical insulators that can be polarized by an applied electric field. alfa-chemistry.com They are fundamental components in capacitors, high-frequency electronics, and high-voltage insulation. Liquid dielectrics, often referred to as dielectric fluids or insulating oils, are used in transformers, capacitors, and high-voltage switches to provide electrical insulation and dissipate heat.

The key properties for a dielectric fluid include high dielectric strength, low dielectric loss, high thermal stability, and low viscosity. Non-polar hydrocarbon liquids are widely used as dielectric fluids due to their excellent insulating properties. dtic.mil The molecular structure of Phenanthrene, 9-dodecyltetradecahydro-, being a non-polar hydrocarbon, makes it a theoretical candidate for use in dielectric applications. wikipedia.org

The absence of significant permanent dipoles in its structure would result in a low dielectric constant and low dielectric loss, which is desirable for high-frequency applications where minimizing energy dissipation is crucial. The large molecular size and saturated polycyclic structure would likely contribute to a high boiling point and good thermal stability, which are important for applications involving high temperatures.

The expected dielectric properties of Phenanthrene, 9-dodecyltetradecahydro-, based on data for similar non-polar aromatic and paraffinic liquids, are presented in the following interactive table.

| Property | Predicted Value Range | Significance in Dielectric Performance |

| Dielectric Constant (at 20°C) | 2.0 - 2.5 | A low dielectric constant is beneficial for high-frequency applications. engineeringtoolbox.com |

| Dielectric Loss Tangent (tan δ) | < 0.001 | A low value indicates minimal energy loss as heat. |

| Dielectric Strength | > 30 kV/mm | A high value signifies excellent insulating capability under high voltage. |

| Viscosity (at 40°C) | 10 - 50 cSt | Lower viscosity is preferred for effective heat transfer. |

While these predicted properties are promising, experimental validation is essential to ascertain the suitability of Phenanthrene, 9-dodecyltetradecahydro- as a component in dielectric materials. Future research could focus on its breakdown voltage characteristics, aging stability, and compatibility with other materials used in electrical equipment.

**environmental Fate and Abiotic Transformation Pathways of Saturated Polycyclic Hydrocarbons**

Sorption and Transport Phenomena of Long-Chain Saturated Compounds in Geological Systems

The movement and distribution of Phenanthrene (B1679779), 9-dodecyltetradecahydro- in the environment are dictated by its physical and chemical properties, particularly its low water solubility and high hydrophobicity.

Sorption: Due to its large, non-polar structure consisting of a saturated polycyclic core and a long alkyl chain, this compound is expected to have extremely low solubility in water and a strong affinity for organic matter and mineral surfaces. This tendency to move from an aqueous phase to a solid phase is known as sorption. In soil and sediment, such compounds bind strongly to soil organic carbon. nih.gov

The strength of this binding is often quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value indicates strong sorption and, consequently, low mobility in the subsurface environment. For large, hydrophobic molecules, Koc values can be very high, suggesting the compound will be largely immobile in soil and will not readily leach into groundwater. nih.govijaar.org Transport is therefore more likely to occur via the movement of the soil or sediment particles to which the compound is attached. mdpi.com

Transport: Given its expected strong sorption to solids, the primary transport mechanisms for Phenanthrene, 9-dodecyltetradecahydro- in geological systems are erosion and sediment transport in rivers and surface runoff. ijaar.org

In the atmosphere, due to its low vapor pressure, the compound would not exist in the gas phase but would be associated with particulate matter. pjoes.com This allows for long-range atmospheric transport, with eventual removal from the atmosphere through wet and dry deposition. mdpi.compjoes.com Once deposited, it will accumulate in soil and sediments, which act as the ultimate environmental sinks for such persistent, hydrophobic compounds. nih.gov

Table 3: Predicted Physicochemical Properties and Environmental Transport

| Property | Predicted Value / Behavior | Implication for Environmental Fate |

| Water Solubility | Very Low | Minimal dissolution in water; remains in solid/sorbed phase. epa.gov |

| Vapor Pressure | Very Low | Primarily transported on airborne particles, not as a gas. pjoes.com |

| Soil Adsorption Coefficient (Koc) | Very High | Strong binding to soil and sediment, leading to low mobility and potential for accumulation. nih.govijaar.org |

| Primary Transport Pathways | Atmospheric deposition (on particles), Soil erosion, Sediment transport. ijaar.orgmdpi.com | Wide distribution possible, with accumulation in terrestrial and aquatic sediments. |

Future Directions and Emerging Research Avenues for Phenanthrene, 9 Dodecyltetradecahydro

The continued exploration of saturated polycyclic hydrocarbons, such as Phenanthrene (B1679779), 9-dodecyltetradecahydro-, opens up new frontiers in chemical synthesis, materials science, and analytical chemistry. The unique stereochemistry and physicochemical properties of the perhydrophenanthrene scaffold provide a rich platform for innovation. Future research is poised to leverage cutting-edge technologies and methodologies to unlock the full potential of this and related compounds. Key emerging avenues include the integration of artificial intelligence in synthetic design, the development of sophisticated spectroscopic tools for mechanistic analysis, the adoption of sustainable manufacturing processes, and the exploration of novel applications in high-performance materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 9-dodecyltetradecahydrophenanthrene, and how can reaction parameters (e.g., pH, catalysts) be optimized?

- Methodological Answer : Synthesis of hydrogenated phenanthrene derivatives typically involves catalytic hydrogenation or epoxidation under controlled conditions. For example, epoxide formation in phenanthrene analogs requires precise pH control (8.6–8.8) and high-purity reagents like sodium hypochlorite . Hydrogenation steps may use palladium or nickel catalysts under inert atmospheres. Optimization can employ fractional factorial designs to test variables like temperature, pressure, and catalyst loading. Post-synthesis purification via column chromatography (e.g., silica gel) is critical for isolating the target compound.

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of 9-dodecyltetradecahydrophenanthrene?

- Methodological Answer :

- Gas Chromatography (GC) : Use non-polar columns (e.g., DB-5) with temperature programming (50°C to 300°C at 10°C/min) to resolve hydrogenated isomers. Kovats retention indices can cross-reference with NIST database entries .

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR with deuterated chloroform can confirm hydrogenation extent and dodecyl chain substitution at the 9-position.

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) verifies molecular weight (C₃₂H₅₄, exact mass: 438.42 g/mol) and fragmentation patterns.

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize biodegradation conditions for 9-dodecyltetradecahydrophenanthrene in contaminated environments?

- Methodological Answer : Apply a Box-Behnken design (BBD) to test variables like pH (6.0–9.0), temperature (20–40°C), substrate concentration (50–100 ppm), and incubation time (7–21 days). Measure biodegradation efficiency via GC-MS quantification. Statistical software (e.g., Design Expert) can model interactions between variables and identify optimal conditions. For instance, Bacillus brevis showed maximal phenanthrene degradation at pH 7.5 and 30°C .

Q. What kinetic models effectively describe the inhibition effects of intermediate metabolites during microbial degradation of 9-dodecyltetradecahydrophenanthrene?

- Methodological Answer : A modified Monod model incorporating organic acid inhibition terms can simulate degradation kinetics. For example:

Here, is the intermediate metabolite concentration, and is the inhibition constant. Calibrate parameters using batch experiments with periodic sampling for HPLC or GC analysis .

Q. How do soil organic matter (SOM) and dissolved organic carbon (DOC) influence the adsorption dynamics of 9-dodecyltetradecahydrophenanthrene?

- Methodological Answer : Conduct batch equilibrium experiments with varying artificial root exudate (ARE) concentrations. Measure distribution coefficients () and organic carbon-normalized coefficients (). DOC from ARE competes for adsorption sites, reducing by 20–40% in loamy soils. Use linear isotherm models () to quantify partitioning .

Data Contradiction and Resolution

Q. How should researchers address discrepancies in reported adsorption coefficients () for 9-dodecyltetradecahydrophenanthrene across different soil types?

- Methodological Answer : Variability in arises from differences in SOM composition and clay content. Standardize testing using OECD Guideline 106 (batch equilibrium method) with controlled soil pH (6.0–7.5) and ionic strength (0.01 M CaCl₂). Perform triplicate experiments and validate with reference materials (e.g., phenanthrene-d10) to ensure reproducibility .

Experimental Design Tables

Table 1 : Box-Behnken Design Factors for Biodegradation Optimization

| Variable | Low (-1) | Center (0) | High (+1) |

|---|---|---|---|

| pH | 6.0 | 7.5 | 9.0 |

| Temperature (°C) | 20 | 30 | 40 |

| Substrate (ppm) | 50 | 75 | 100 |

| Time (days) | 7 | 14 | 21 |

Table 2 : GC Parameters for 9-Dodecyltetradecahydrophenanthrene Analysis

| Column Type | Stationary Phase | Temperature Program | Retention Index (RI) |

|---|---|---|---|

| DB-5 | 5% Phenyl Methyl | 50°C → 300°C, 10°C/min | 1420–1450 |

| HP-1 | 100% Dimethylpolysiloxane | Same as above | 1380–1410 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.